molecular formula C11H13IN4O2 B12988060 tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate

Cat. No.: B12988060
M. Wt: 360.15 g/mol
InChI Key: LTBDUVWLZOUKFH-UHFFFAOYSA-N
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Description

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate is an organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their aromatic heteropolycyclic structures, which contain a pyrrolo[2,3-d]pyrimidine ring system. This particular compound is characterized by the presence of an iodine atom at the 5-position and a tert-butyl carbamate group at the 2-position.

Preparation Methods

The synthesis of tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of reagents such as iodine and tert-butyl chloroformate, under controlled temperature and pH conditions .

Chemical Reactions Analysis

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the tert-butyl carbamate group can influence its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13IN4O2

Molecular Weight

360.15 g/mol

IUPAC Name

tert-butyl N-(5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H13IN4O2/c1-11(2,3)18-10(17)16-9-14-4-6-7(12)5-13-8(6)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17)

InChI Key

LTBDUVWLZOUKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C(=CNC2=N1)I

Origin of Product

United States

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